3-O-β-D- glucopyranosyl-3β,12β,20(R),25-tetrahydroxy daMMarane
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Overview
Description
3-O-β-D-glucopyranosyl-3β,12β,20®,25-tetrahydroxy dammarane is a type of dammarane glycoside, a class of compounds commonly found in ginseng. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
It is known that similar compounds, such as ginsenosides, often interact with various types of cells, including cancer cells .
Mode of Action
It is known that similar compounds often exert their effects by interacting with cellular receptors or enzymes, leading to changes in cell signaling pathways .
Biochemical Pathways
Similar compounds are known to affect various cellular pathways, often leading to changes in cell growth, differentiation, and apoptosis .
Pharmacokinetics
Similar compounds are often absorbed in the digestive tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
It is known that similar compounds often have anti-cancer effects, inhibiting or preventing the growth of cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can often affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-β-D-glucopyranosyl-3β,12β,20®,25-tetrahydroxy dammarane typically involves the glycosylation of dammarane-type triterpenoids. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer glucose moieties to the hydroxyl groups of dammarane . This process can be optimized by adjusting the reaction conditions such as pH, temperature, and the concentration of substrates and enzymes.
Industrial Production Methods
Industrial production of dammarane glycosides often involves the extraction and purification from natural sources like ginseng. The process includes steps such as solvent extraction, chromatography, and crystallization to isolate and purify the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-O-β-D-glucopyranosyl-3β,12β,20®,25-tetrahydroxy dammarane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-O-β-D-glucopyranosyl-3β,12β,20®,25-tetrahydroxy dammarane has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: Studied for its role in cellular processes and its effects on cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antioxidant activities.
Industry: Used in the development of health supplements and functional foods
Comparison with Similar Compounds
Similar Compounds
Ginsenoside Rb1: Another dammarane glycoside with similar biological activities.
Ginsenoside Rg3: Known for its anticancer properties.
Ginsenoside Rh2: Studied for its anti-inflammatory and anticancer effects
Uniqueness
3-O-β-D-glucopyranosyl-3β,12β,20®,25-tetrahydroxy dammarane is unique due to its specific glycosylation pattern, which can influence its bioavailability and biological activity. Its multiple hydroxyl groups allow for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
1370040-12-2 |
---|---|
Molecular Formula |
C36H64O9 |
Molecular Weight |
0 |
Origin of Product |
United States |
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